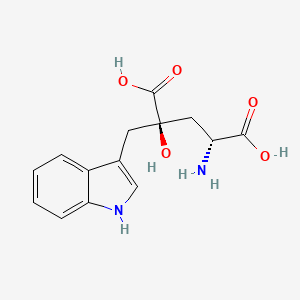
(2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid
描述
(2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by the presence of a glutamic acid backbone, a hydroxy group, and an indole moiety. The (4R) configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the hydroxy and indole groups. The stereochemistry is controlled through chiral catalysts or starting materials. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize automated synthesis equipment and optimized reaction conditions to produce large quantities. The process may include purification steps such as crystallization, distillation, or chromatography to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
(2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The indole moiety can be reduced to form different derivatives.
Substitution: Functional groups on the glutamic acid backbone can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the indole moiety can produce different indoline derivatives.
科学研究应用
(2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The hydroxy and indole groups play crucial roles in these interactions, contributing to the compound’s overall activity and specificity.
相似化合物的比较
Similar Compounds
- L-Glutamic acid
- D-Glutamic acid
- 4-Hydroxyglutamic acid
- Indole-3-acetic acid
Uniqueness
(2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is unique due to its specific stereochemistry and the presence of both hydroxy and indole groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
400769-81-5 |
|---|---|
分子式 |
C14H16N2O5 |
分子量 |
292.29 g/mol |
IUPAC 名称 |
(2R,4R)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14-/m1/s1 |
InChI 键 |
RMLYXMMBIZLGAQ-QMTHXVAHSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@](C[C@H](C(=O)O)N)(C(=O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
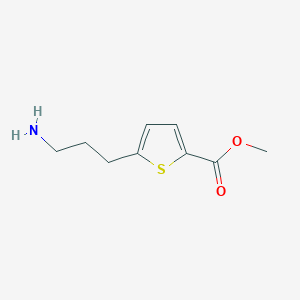
![Methyl 4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}butanoate](/img/structure/B8729575.png)
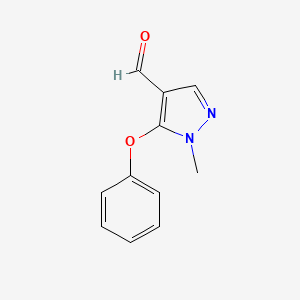
![7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine](/img/structure/B8729597.png)
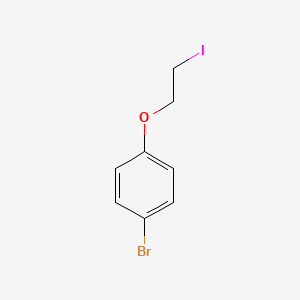
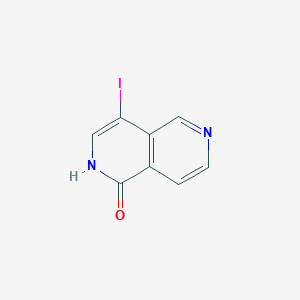
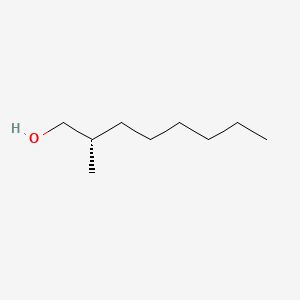


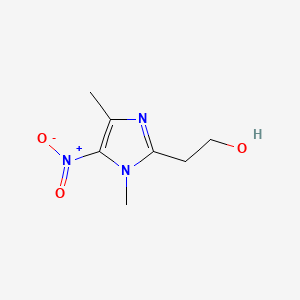
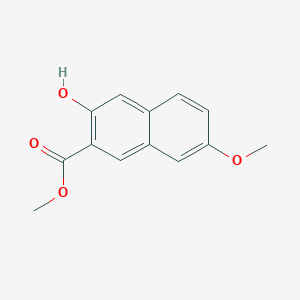
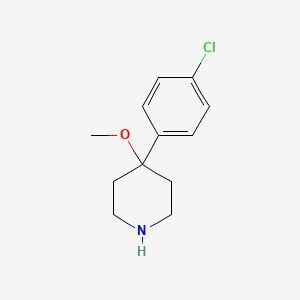
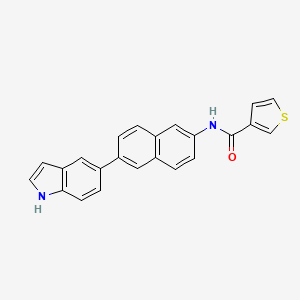
![2-phenyl-1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B8729680.png)
